ETHYL 4-(2-{[2-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE
CAS No.: 1040674-01-8
Cat. No.: VC8437393
Molecular Formula: C23H19FN4O3S
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040674-01-8 |
|---|---|
| Molecular Formula | C23H19FN4O3S |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | ethyl 4-[[2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H19FN4O3S/c1-2-31-23(30)16-5-9-18(10-6-16)26-21(29)14-32-22-20-13-19(27-28(20)12-11-25-22)15-3-7-17(24)8-4-15/h3-13H,2,14H2,1H3,(H,26,29) |
| Standard InChI Key | UNRVPXVCEUSHDK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F |
Introduction
ETHYL 4-(2-{[2-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its unique structure and potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. The following sections will delve into its chemical properties, synthesis methods, and biological activities.
Physical and Chemical Characteristics
This compound is characterized by its complex heterocyclic structure, which includes a pyrazolo[1,5-a]pyrazine core linked to a fluorophenyl group. The presence of a sulfanyl group and an acetamido linkage adds to its chemical diversity. The fluorophenyl moiety enhances its photophysical properties, making it valuable for various applications.
Chemical Reactions
This compound undergoes various chemical reactions, including:
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Oxidation: Involves the addition of oxygen or removal of hydrogen using oxidizing agents like potassium permanganate.
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Reduction: Involves the addition of hydrogen or removal of oxygen using reducing agents like sodium borohydride.
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Substitution: Involves the replacement of one functional group with another using nucleophiles or electrophiles.
Biological Activity
While specific biological activities of ETHYL 4-(2-{[2-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE are not extensively documented, compounds within the pyrazolo[1,5-a]pyrimidine class have shown potential in medicinal chemistry. Similar compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, have demonstrated anticancer properties by inhibiting CDK2/TRKA pathways .
Pyrazolo[1,5-a]pyrimidines
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Biological Activities: These compounds exhibit significant biological activities, including anticancer effects.
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Chemical Properties: They share a similar heterocyclic core but may vary in substituents and functional groups.
Indole Derivatives
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Biological Activities: Known for anti-inflammatory and analgesic effects.
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Chemical Properties: Differ significantly from pyrazolo[1,5-a]pyrimidines in their indole ring structure.
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